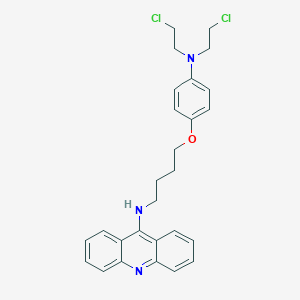

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine

Descripción general

Descripción

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties, making it a potent agent in disrupting DNA replication in cancer cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)phenol with butyl bromide to form 4-(4-(bis(2-chloroethyl)amino)phenoxy)butane. This intermediate is then reacted with 9-aminoacridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, which are crucial for its alkylating properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of alkylated products.

Aplicaciones Científicas De Investigación

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine has several scientific research applications:

Chemistry: It is used as a model compound in studying alkylation reactions and the behavior of bis(2-chloroethyl)amino groups.

Biology: The compound’s ability to disrupt DNA replication makes it a valuable tool in studying cell cycle regulation and apoptosis.

Medicine: Its potential as an anticancer agent is of significant interest, particularly in the development of new chemotherapy drugs.

Industry: The compound’s unique properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine involves its alkylating properties. The bis(2-chloroethyl)amino groups form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This action triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA strands, and the pathways involved are primarily related to DNA damage response mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with bis(2-chloroethyl)amino groups, known for its histone deacetylase inhibitory activity.

4-[Bis(2-chloroethyl)amino]-DL-phenylalanine: Known for its antitumor properties and used in the synthesis of various peptides.

Uniqueness

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amino groups with the acridine moiety. This combination enhances its ability to intercalate into DNA and disrupt replication, making it a potent anticancer agent.

Actividad Biológica

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic compound that exhibits significant biological activity, particularly in the realm of antitumor effects. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H29Cl2N3O

- Molecular Weight: 492.45 g/mol

- Boiling Point: 690ºC at 760 mmHg

- Flash Point: 371.1ºC

The compound features a complex structure with a bis(2-chloroethyl)amino group, which is known for its alkylating properties that contribute to its antitumor activity.

This compound primarily acts through the following mechanisms:

- Alkylation of DNA: The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.

- Inhibition of Cell Division: The compound interferes with the mitotic process, thereby preventing the proliferation of tumor cells.

- Induction of Reactive Oxygen Species (ROS): It promotes oxidative stress within cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the antitumor efficacy of this compound:

- Study on Lymphocytic Leukemia: In initial screenings, derivatives containing the bis(2-chloroethyl)amino group showed significant activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia models. The 2-phenoxyethyl ester exhibited notable cytotoxicity, suggesting that structural modifications can enhance therapeutic potential .

- Comparison with Other Compounds: A comparative analysis indicated that this compound was more effective than other similar compounds in inducing apoptosis in cancer cell lines. This was attributed to its ability to form stable DNA adducts .

Toxicological Profile

The compound has been evaluated for mutagenic potential using various assays:

- Ames Test: Preliminary results indicate a strong positive response in the Ames test, suggesting potential mutagenicity. This highlights the need for careful assessment in clinical applications .

Summary of Biological Activity

Propiedades

IUPAC Name |

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]butyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29Cl2N3O/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTIVVJZHNSTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCOC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156312 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-47-9 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.